molecular formula C6H8O3 B8569570 4-methyl-2-oxopent-3-enoic acid

4-methyl-2-oxopent-3-enoic acid

Cat. No.: B8569570
M. Wt: 128.13 g/mol
InChI Key: IPRZLUTUTLJYFV-UHFFFAOYSA-N
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Description

4-Methyl-2-oxopent-3-enoic acid (C₆H₈O₃, molecular weight 128.13 g/mol) is an α,β-unsaturated carboxylic acid characterized by a conjugated system comprising a 2-oxo (keto) group and a double bond at the 3-position. The 4-methyl substituent introduces steric and electronic effects that influence its reactivity, solubility, and intermolecular interactions. This compound is structurally poised to undergo keto-enol tautomerism and participate in reactions typical of α,β-unsaturated carbonyl systems, such as Michael additions or cyclization reactions.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4-methyl-2-oxopent-3-enoic acid

InChI

InChI=1S/C6H8O3/c1-4(2)3-5(7)6(8)9/h3H,1-2H3,(H,8,9)

InChI Key

IPRZLUTUTLJYFV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methyl-2-oxopent-3-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by oxidation. The reaction typically requires a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods: In industrial settings, the production of 4-methyl-2-oxopent-3-enoic acid may involve the catalytic rearrangement of 4-pentenoic acid derivatives. This process often utilizes catalysts such as palladium or platinum to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-2-oxopent-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The double bond in the compound allows for electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or hydrogen halides under appropriate conditions.

Major Products:

    Oxidation: 4-Methyl-2,3-dioxopentanoic acid.

    Reduction: 4-Methyl-2-hydroxy-3-pentenoic acid.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 4-methyl-2-oxopent-3-enoic acid can be achieved through several methods, including:

  • Condensation Reactions : Utilizing aldehydes and ketones under acidic or basic conditions.
  • Enzymatic Synthesis : Employing specific enzymes to catalyze the formation of this compound from simpler substrates.

The compound exhibits reactivity typical of α,β-unsaturated carbonyl compounds, participating in Michael additions and Diels-Alder reactions.

Organic Synthesis

4-Methyl-2-oxopent-3-enoic acid serves as an important building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : It acts as a precursor for synthesizing various pharmaceuticals and agrochemicals.
  • Formation of Heterocycles : The compound can be used to create heterocyclic compounds through cyclization reactions.

Biochemical Studies

In biochemical research, 4-methyl-2-oxopent-3-enoic acid is studied for its role in metabolic pathways:

  • Enzyme Substrate : It has been shown to act as a substrate for various enzymes, influencing metabolic processes in organisms such as Pseudomonas putida where it participates in the catabolism of aromatic compounds .
EnzymeReaction TypeOrganismReference
2-Hydroxymuconate TautomeraseKetonizationPseudomonas putida

Pharmacological Potential

The compound's structural features suggest potential pharmacological applications:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of 4-methyl-2-oxopent-3-enoic acid may exhibit antimicrobial properties.

Environmental Chemistry

Research indicates that compounds like 4-methyl-2-oxopent-3-enoic acid can act as precursors to secondary organic aerosols (SOAs) when subjected to atmospheric oxidation processes . This highlights its relevance in environmental chemistry studies focused on air quality and pollution.

Case Study 1: Enzymatic Reactions

A study demonstrated that 4-methyl-2-oxopent-3-enoic acid is effectively converted by various enzymes into stereoselective products with high yields. The reaction showcased the compound's utility in producing nonracemic γ-oxo esters .

Case Study 2: Synthesis of Bioactive Compounds

In another case, researchers utilized 4-methyl-2-oxopent-3-enoic acid as a diene synthon in the synthesis of bioactive natural products, achieving high diastereoselectivity and yield . This application underscores its importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxopent-3-enoic acid involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active molecules. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-methyl-2-oxopent-3-enoic acid and related compounds:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Reactivity
4-Methyl-2-oxopent-3-enoic acid C₆H₈O₃ 4-methyl 2-oxo, α,β-unsaturated acid 128.13 Keto-enol tautomerism; nucleophilic additions
(E)-2-Oxo-4-phenylbut-3-enoic acid C₁₀H₈O₃ 4-phenyl 2-oxo, α,β-unsaturated acid 176.17 Enhanced lipophilicity; π-π stacking in crystals
4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid C₁₁H₁₀O₄ 4-(2-methoxyphenyl) 2-oxo, α,β-unsaturated acid 206.19 Methoxy group stabilizes enol form; altered electronic density
4-Methyl-3-oxopent-4-enoic acid C₆H₈O₃ 4-methyl 3-oxo, α,β-unsaturated acid 128.13 Different conjugation pattern; reduced keto-enol tautomerism
2-Methoxy-4-oxopent-2-enoic acid C₆H₈O₄ 2-methoxy 4-oxo, conjugated enoic acid 144.13 Methoxy group directs regioselectivity in reactions

Physicochemical Properties

  • Solubility : The 4-methyl group reduces polarity compared to phenyl or methoxy-substituted analogs, likely decreasing water solubility.
  • Thermal Stability: The conjugated system in 4-methyl-2-oxopent-3-enoic acid enhances stability relative to non-conjugated isomers (e.g., 4-methyl-3-oxopent-4-enoic acid ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2-oxopent-3-enoic acid, and how can purity be rigorously validated?

  • Methodology :

  • Synthesis : Utilize keto acid derivatization strategies, such as Claisen condensation or oxidation of corresponding alcohols, with temperature control (e.g., 60–80°C) and catalysts like pyridinium chlorochromate (PCC) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Validation :
  • HPLC : Use a C18 column with UV detection at 210–220 nm to assess purity (>95%).
  • NMR : Confirm structural integrity via 1H^1 \text{H} and 13C^{13}\text{C} NMR, focusing on the α-keto proton (δ ~3.1 ppm) and carbonyl carbons (δ ~200 ppm) .

Q. How can spectroscopic techniques distinguish 4-methyl-2-oxopent-3-enoic acid from its tautomers or isomers?

  • Methodology :

  • IR Spectroscopy : Identify the conjugated enone system (C=O stretch ~1700 cm1^{-1}, C=C stretch ~1600 cm1^{-1}).
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 144 [M+^+] and fragmentation patterns (e.g., loss of CO2_2, m/z 100) .
  • Comparative Analysis : Contrast with synthetic intermediates (e.g., methyl esters) to rule out tautomeric shifts .

Advanced Research Questions

Q. What computational approaches predict the reactivity of 4-methyl-2-oxopent-3-enoic acid in nucleophilic addition reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., α-keto carbon) .
  • Molecular Dynamics Simulations : Model solvent effects (e.g., water vs. DMSO) on reaction kinetics using software like Gaussian or ORCA .
  • Case Study : Compare predicted vs. experimental outcomes for reactions with amines or thiols to validate computational models .

Q. How can X-ray crystallography resolve ambiguities in the hydrogen-bonding network of 4-methyl-2-oxopent-3-enoic acid crystals?

  • Methodology :

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond graph-set analysis (e.g., R(22^2(8) motifs) .
  • Validation : Cross-reference with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies address contradictions between spectroscopic and crystallographic data in structural assignments?

  • Methodology :

  • Multi-Technique Integration : Combine NMR (solution-state dynamics) with X-ray diffraction (solid-state packing) .
  • Dynamic NMR : Probe temperature-dependent tautomerism (e.g., enol-keto equilibria) to explain discrepancies .
  • Case Example : If NMR suggests planar geometry but X-ray shows puckering, assess solvent effects or polymorphism .

Critical Analysis & Future Directions

  • Contradictions in Biological Activity : If enzyme inhibition assays conflict with computational docking results, reevaluate assay conditions (e.g., buffer pH, co-solvents) or docking parameters (e.g., protonation states) .
  • High-Throughput Screening : Integrate robotic synthesis with automated crystallography (e.g., SHELXC/D/E pipelines) for rapid structure-activity relationship (SAR) studies .

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